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molecular formula C10H9BrO3 B8774606 8-Bromochroman-4-carboxylic acid

8-Bromochroman-4-carboxylic acid

Cat. No. B8774606
M. Wt: 257.08 g/mol
InChI Key: KGTJIAVKBYTUQV-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

A solution of 8-bromo-4-(trimethylsilyl)-3,4-dihydro-2H-chromene-4-carbonitrile (9.6 g, 29.45 mmol) in a mixture of conc. HCl/HOAc (50 mL/40 mL) was added SnCl2.H2O (26.57 g, 117.8 mmol) and the miture was refluxed for 48 hours. The reaction solution was concentrated and the residue was partitioned between water and EtOAc. The combined organic layers were washed with brine, dried over anhydrous Na2SO4 and concentrated to afford 8-bromo-3,4-dihydro-2H-chromene-4-carboxylic acid. 1H-NMR (300 MHz, CDCl3) δ ppm 7.15˜7.46 (m, 2H), 6.75˜6.92 (m, 1H), 4.24˜4.4 (m, 2H), 3.78˜3.84 (m, 1H), 2.1˜2.39 (m, 2H).
Name
8-bromo-4-(trimethylsilyl)-3,4-dihydro-2H-chromene-4-carbonitrile
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
HCl HOAc
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
26.57 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[O:10][CH2:9][CH2:8]C2([Si](C)(C)C)C#N.Cl[Sn]Cl.O.Cl.[CH3:23][C:24]([OH:26])=[O:25]>>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[O:10][CH2:9][CH2:8][CH:23]2[C:24]([OH:26])=[O:25] |f:1.2,3.4|

Inputs

Step One
Name
8-bromo-4-(trimethylsilyl)-3,4-dihydro-2H-chromene-4-carbonitrile
Quantity
9.6 g
Type
reactant
Smiles
BrC=1C=CC=C2C(CCOC12)(C#N)[Si](C)(C)C
Name
HCl HOAc
Quantity
50 mL
Type
reactant
Smiles
Cl.CC(=O)O
Step Two
Name
Quantity
26.57 g
Type
reactant
Smiles
Cl[Sn]Cl.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the miture was refluxed for 48 hours
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=C2C(CCOC12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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